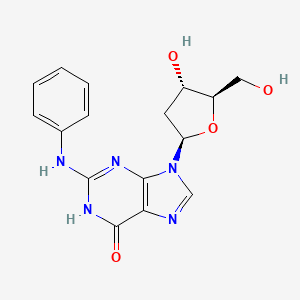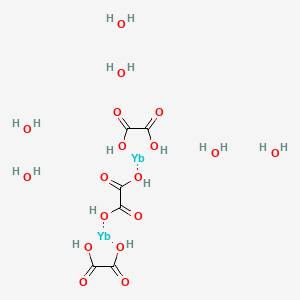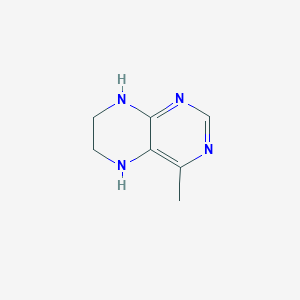
N-Succinyl-Phe-Gly-Leu beta-naphthylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Succinyl-Phe-Gly-Leu beta-naphthylamide is a synthetic peptide substrate commonly used in biochemical research. It is known for its role as a substrate for neutral endopeptidases, particularly those that degrade luteinizing hormone-releasing hormone (LH-RH) . The compound has the molecular formula C31H36N4O6 and a molecular weight of 560.64 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-Phe-Gly-Leu beta-naphthylamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production .
化学反应分析
Types of Reactions: N-Succinyl-Phe-Gly-Leu beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by neutral endopeptidases. These enzymes cleave the peptide bond, releasing the beta-naphthylamide moiety .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. The presence of divalent metal ions such as zinc or calcium can enhance the activity of the endopeptidases .
Major Products Formed: The major products formed from the hydrolysis of this compound are the individual amino acids and the beta-naphthylamide moiety .
科学研究应用
N-Succinyl-Phe-Gly-Leu beta-naphthylamide is widely used in scientific research due to its role as a substrate for neutral endopeptidases. It is utilized in studies involving enzyme kinetics, inhibitor screening, and the characterization of proteolytic enzymes . In biology and medicine, it is used to investigate the degradation of peptide hormones such as LH-RH, providing insights into hormonal regulation and potential therapeutic targets . Additionally, the compound is employed in industrial applications for the development of enzyme assays and diagnostic kits .
作用机制
The mechanism of action of N-Succinyl-Phe-Gly-Leu beta-naphthylamide involves its recognition and binding by neutral endopeptidases. These enzymes cleave the peptide bond between the leucine and beta-naphthylamide moieties, resulting in the release of the beta-naphthylamide group . The cleavage process is facilitated by the active site of the enzyme, which contains catalytic residues that participate in the hydrolysis reaction .
相似化合物的比较
Similar Compounds:
- N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
- N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin
- N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-trifluoromethylcoumarin
Uniqueness: N-Succinyl-Phe-Gly-Leu beta-naphthylamide is unique due to its specific sequence and the presence of the beta-naphthylamide moiety. This structure allows it to be selectively recognized and cleaved by neutral endopeptidases, making it a valuable tool in enzymatic studies . The beta-naphthylamide group also provides a chromogenic or fluorogenic signal upon cleavage, facilitating the detection and quantification of enzyme activity .
属性
分子式 |
C45H66N4O4 |
|---|---|
分子量 |
727.0 g/mol |
IUPAC 名称 |
N-[(2S)-1-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]octadecanamide |
InChI |
InChI=1S/C45H66N4O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-42(50)48-41(32-36-24-19-18-20-25-36)44(52)46-34-43(51)49-40(31-35(2)3)45(53)47-39-30-29-37-26-22-23-27-38(37)33-39/h18-20,22-27,29-30,33,35,40-41H,4-17,21,28,31-32,34H2,1-3H3,(H,46,52)(H,47,53)(H,48,50)(H,49,51)/t40-,41-/m0/s1 |
InChI 键 |
IPAFRCKODXCNEI-YATWDLPUSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


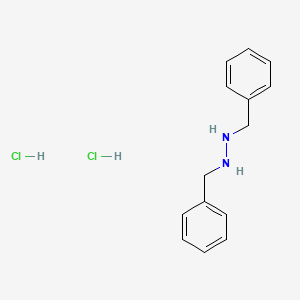

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
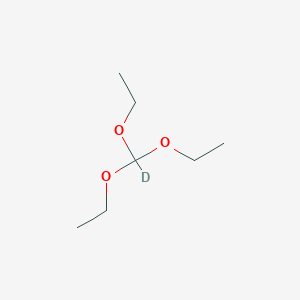
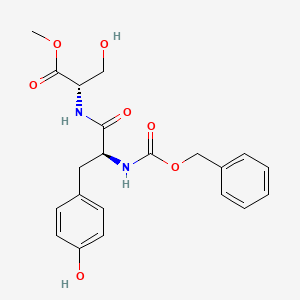
![2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B13827994.png)
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)
![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
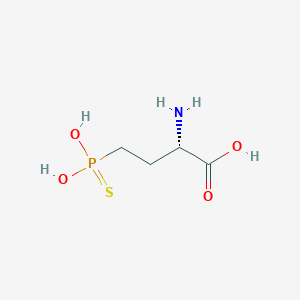
![[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
